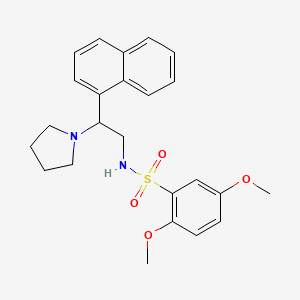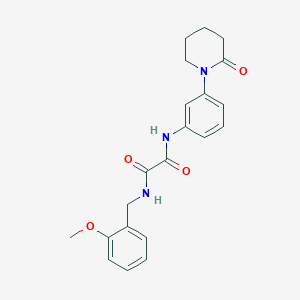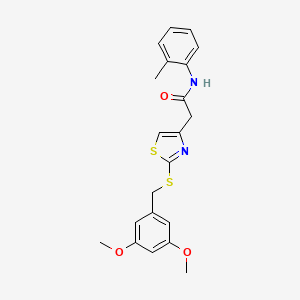
2,5-dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide, also known as NAPDBS, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamides and has been synthesized using various methods.
Scientific Research Applications
Conducting Polymers and Electropolymerization
Research into conducting polymers has explored derivatized bis(pyrrol-2-yl) arylenes, such as 1,4-bis(pyrrol-2-yl)benzene and derivatives with various substituents, including dimethoxybenzene and diethoxybenzene, for their low oxidation potential and stability in conducting forms. These studies indicate the potential for creating stable, electrically conducting materials through electropolymerization techniques, which could have applications in electronic devices (G. Sotzing et al., 1996).
Photodynamic Therapy for Cancer
Unsymmetrical zinc(II) complexes of benzonaphthoporphyrazines, featuring pyridyloxy substituents, have been developed as cationic photosensitizers. Their high singlet oxygen quantum yields and adjustable long-wavelength absorption make them promising candidates for photodynamic therapy, a treatment modality for cancer. This research illustrates the potential medical applications of complex organic compounds in therapeutic contexts (U. Michelsen et al., 1996).
Nonlinear Optical Materials
Studies on 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium derivatives, including those with benzenesulfonate and naphthalenesulfonate, focus on their thermal properties, solubility, and second harmonic generation (SHG) activity. These materials are of interest for their nonlinear optical properties, which are crucial for applications in photonics and telecommunications (J. Ogawa et al., 2008).
Sulfonamide-Based Ligands for Metal Coordination
The synthesis and structural analysis of sulfonamide derivatives with potential as ligands for metal coordination have been explored. These compounds, including N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide, demonstrate diverse molecular and supramolecular structures. Their capacity for hydrogen bonding and π-π interactions suggests applications in the design of coordination complexes for catalysis or material science (Danielle L Jacobs et al., 2013).
properties
IUPAC Name |
2,5-dimethoxy-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-29-19-12-13-23(30-2)24(16-19)31(27,28)25-17-22(26-14-5-6-15-26)21-11-7-9-18-8-3-4-10-20(18)21/h3-4,7-13,16,22,25H,5-6,14-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNHJTKNMSBRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2646527.png)


![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2646531.png)
![(E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2646534.png)
![13-Propyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2646535.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2646537.png)

![4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2646540.png)


![N-(4-fluorobenzyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2646547.png)